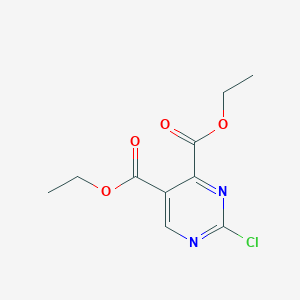

2-氯嘧啶-4,5-二甲酸二乙酯

描述

Diethyl 2-chloropyrimidine-4,5-dicarboxylate is a chemical compound that is part of a broader class of pyrimidine derivatives. These compounds are of significant interest due to their diverse range of biological activities and their utility as building blocks in organic synthesis for constructing complex molecular structures, including various heterocyclic systems.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through multicomponent reactions, as demonstrated in the preparation of diethyl 4,4'-(1,4-phenylene)bis[6-(chloromethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates], which involves a three-component condensation under Biginelli reaction conditions . Similarly, diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate is transformed into various substituted pyrimidine derivatives through reactions with guanidine hydrochloride and other reagents . These methods highlight the versatility of pyrimidine synthesis, allowing for the introduction of various substituents and functional groups.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often elucidated using X-ray diffraction crystallography, providing detailed insights into their geometry. For instance, the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate has been determined, revealing two crystallographically independent molecules in the asymmetric unit . Additionally, density functional theory (DFT) calculations are used to predict vibrational frequencies and NMR chemical shifts, which can be compared with experimental data to validate the molecular structure .

Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions that enable the construction of complex heterocyclic systems. For example, diethyl 2-isothiocyanato-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3,6 dicarboxylate serves as a starting material for synthesizing novel pyrido[4',3':4,5]thieno[2,3-d]pyrimidine derivatives . The reactivity of these compounds allows for further functionalization and the formation of diverse heterocyclic structures, such as triazolo and thiadiazolo derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. For instance, the presence of halogen atoms, as seen in diethyl 4-(6-chloroimidazo[2,1-b]thiazol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, can affect the compound's reactivity and physical properties . Additionally, the formation of hydrogen bonds among molecules, as observed in the crystal structure of diethyl-2-[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamido]pentanedioate, contributes to the stability and three-dimensional packing of the compound . These properties are crucial for understanding the behavior of pyrimidine derivatives in various chemical environments and their potential applications in medicinal chemistry.

科学研究应用

杂环体系的合成

2-氯嘧啶-4,5-二甲酸二乙酯可用作合成多种杂环体系的有用起始原料。例如,它用于合成新型吡啶并[4′,3′:4,5]噻吩并[2,3-d]嘧啶衍生物和相关的稠合 1,2,4-三唑和 1,3,4-噻二唑衍生物,这些衍生物在开发各种药理化合物中很重要 (艾哈迈德,2002)。

抗病毒化合物合成

这种化学物质有助于合成非环核苷酸膦酸酯,已显示出作为抗病毒化合物的潜力。研究发现一些衍生物对单纯疱疹病毒和人类免疫缺陷病毒表现出较弱的抗病毒活性 (沃姆施塔特等人,2000)。

药理活性化合物开发

它在合成和光谱表征新的双(2-(嘧啶-2-基)乙氧基)烷烃中起关键作用,这些烷烃已显示出广泛的生物活性,如抗氧化、抗癌、抗菌和抗炎活性 (拉尼等人,2012)。

螺环化反应

2-氯嘧啶-4,5-二甲酸二乙酯也用于螺环化反应,以创建复杂的分子结构,这对于开发新药和有机化合物很重要 (阿登布里等人,1977)。

嘧啶衍生物的合成

该化合物有助于合成各种嘧啶衍生物,它们是核酸和维生素中的关键成分。这些衍生物已被研究其潜在的药理活性 (斯瓦多夫斯卡等人,1990)。

多组分化学反应

它还用于多组分化学反应,用于制备 1,3-二芳基-1,2,3,6-四氢嘧啶-4,5-二甲酸二乙酯/甲酯。这些反应对于以经济高效且环保的方式创建复杂分子非常重要 (马赫迪等人,2015)。

属性

IUPAC Name |

diethyl 2-chloropyrimidine-4,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O4/c1-3-16-8(14)6-5-12-10(11)13-7(6)9(15)17-4-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHQAZEHEYSOONS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C(=O)OCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611441 | |

| Record name | Diethyl 2-chloropyrimidine-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-chloropyrimidine-4,5-dicarboxylate | |

CAS RN |

90794-84-6 | |

| Record name | Diethyl 2-chloropyrimidine-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1321508.png)

![tert-Butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1321509.png)

![2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1321514.png)

![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine hydrochloride](/img/structure/B1321515.png)

![Methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1321517.png)

![2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine](/img/structure/B1321525.png)

![(6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine](/img/structure/B1321531.png)